1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one
Overview
Description
1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one is a complex organic compound that features a biphenyl group, a piperazine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one typically involves multiple steps:
Formation of Biphenyl-4-yloxyacetic Acid: This can be achieved through the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of Piperazine: The biphenyl-4-yloxyacetic acid is then reacted with piperazine to form the corresponding amide.
Addition of Butanone Moiety: Finally, the amide is reacted with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one: Unique due to its combination of biphenyl, piperazine, and butanone moieties.
Biphenyl-4-yloxyacetic Acid: Lacks the piperazine and butanone components.
Piperazine Derivatives: Often used in medicinal chemistry but may lack the biphenyl and butanone groups.
Uniqueness
This compound is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-methyl-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(2)16-22(26)24-12-14-25(15-13-24)23(27)17-28-21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHWKKUKBJUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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